N'-[(biphenyl-4-ylcarbonyl)oxy]pyridine-3-carboximidamide
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Overview
Description
N’-[(biphenyl-4-ylcarbonyl)oxy]pyridine-3-carboximidamide is a complex organic compound with the molecular formula C19H15N3O2 It is characterized by the presence of a biphenyl group linked to a pyridine ring through a carbonyl group and an imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(biphenyl-4-ylcarbonyl)oxy]pyridine-3-carboximidamide typically involves the reaction of biphenyl-4-carboxylic acid with pyridine-3-carboximidamide in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N’-[(biphenyl-4-ylcarbonyl)oxy]pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidamides or thioamides.
Scientific Research Applications
N’-[(biphenyl-4-ylcarbonyl)oxy]pyridine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzyme active sites, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Its ability to interfere with cellular pathways involved in cancer progression is of particular interest.
Mechanism of Action
The mechanism of action of N’-[(biphenyl-4-ylcarbonyl)oxy]pyridine-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and pyridine moieties allow the compound to bind to specific sites on enzymes, inhibiting their activity. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules is crucial for its activity .
Comparison with Similar Compounds
- N’-[(biphenyl-4-ylcarbonyl)oxy]pyridine-2-carboximidamide
- N’-[(biphenyl-4-ylcarbonyl)oxy]pyridine-4-carboximidamide
Comparison:
- Structural Differences: The position of the carboximidamide group on the pyridine ring varies among these compounds, leading to differences in their chemical reactivity and binding properties.
- Unique Features: N’-[(biphenyl-4-ylcarbonyl)oxy]pyridine-3-carboximidamide is unique due to its specific binding affinity and selectivity for certain enzymes and receptors. This makes it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(17-7-4-12-21-13-17)22-24-19(23)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWOVLUCTJZNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CN=CC=C3)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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